N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine
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Overview
Description
N-cyclohexyl-4-(imidazo[1,2-a]pyridin-3-yl)-N-methylpyrimidin-2-amine is a chemical compound with the following structure:
C18H21N5
It is an aminopyrimidine derivative in which the pyrimidine ring is substituted at position 4 by an imidazo[1,2-a]pyridin-3-yl group. Let’s break down the components:
Imidazole: A 5-membered ring containing three carbon atoms and two nitrogen centers at the 1- and 3-positions.
Pyridine: A 6-membered ring consisting of five carbon atoms and one nitrogen center.
Preparation Methods
The synthetic routes for N-cyclohexyl-4-(imidazo[1,2-a]pyridin-3-yl)-N-methylpyrimidin-2-amine are not widely documented. industrial production methods may involve multistep organic synthesis, starting from commercially available precursors. Specific reaction conditions and intermediates would require further research.
Chemical Reactions Analysis
Types of Reactions::
Substitution: The compound may undergo nucleophilic substitution reactions, where a functional group is replaced by another nucleophile.
Oxidation/Reduction: Depending on the substituents, it could participate in redox reactions.
Other Transformations: Further investigations are needed to explore additional reactions.
Nucleophiles: Alkylamines, alkoxides, or other nucleophilic reagents.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Major Products:: The major products would depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
N-cyclohexyl-4-(imidazo[1,2-a]pyridin-3-yl)-N-methylpyrimidin-2-amine has diverse applications:
Medicine: It inhibits interleukin-1 receptor-associated kinase 4 (IRAK-4), making it relevant for immunomodulation and potential therapeutic interventions.
Chemistry: Its unique structure may inspire novel drug design strategies.
Biology: It could serve as a tool compound for studying kinase pathways.
Mechanism of Action
Comparison with Similar Compounds
While detailed comparisons are scarce, N-cyclohexyl-4-(imidazo[1,2-a]pyridin-3-yl)-N-methylpyrimidin-2-amine stands out due to its imidazo[1,2-a]pyridine moiety. Similar compounds may include other kinase inhibitors or aminopyrimidines.
Properties
Molecular Formula |
C18H21N5 |
---|---|
Molecular Weight |
307.4 g/mol |
IUPAC Name |
N-cyclohexyl-4-imidazo[1,2-a]pyridin-3-yl-N-methylpyrimidin-2-amine |
InChI |
InChI=1S/C18H21N5/c1-22(14-7-3-2-4-8-14)18-19-11-10-15(21-18)16-13-20-17-9-5-6-12-23(16)17/h5-6,9-14H,2-4,7-8H2,1H3 |
InChI Key |
HYNNWLVWJXWXFO-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)C2=NC=CC(=N2)C3=CN=C4N3C=CC=C4 |
Canonical SMILES |
CN(C1CCCCC1)C2=NC=CC(=N2)C3=CN=C4N3C=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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